molecular formula C9H9N7 B1483551 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine CAS No. 2098046-26-3

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

Cat. No. B1483551
CAS RN: 2098046-26-3
M. Wt: 215.22 g/mol
InChI Key: UZTCJJJLAQLYIU-UHFFFAOYSA-N
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Description

“2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine” is a complex organic compound that falls under the category of heterocyclic compounds . Heterocyclic compounds are cyclic compounds that contain one or more elements other than carbon in their ring structure .


Synthesis Analysis

The synthesis of such compounds often involves a variety of synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves starting from 2,2-dichlorovinylacetophenones, which are sequentially transformed into various intermediates .

Scientific Research Applications

Novel Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents

Pyrazole derivatives, including compounds related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, have been explored for their potential as anti-inflammatory and antimicrobial agents. The synthesis of various 1H-pyrazole derivatives has led to compounds with promising anti-inflammatory and antimicrobial activities, with certain derivatives showing a good safety margin and no ulcerogenic effect. This research highlights the therapeutic potential of pyrazole derivatives in addressing inflammatory conditions and microbial infections (Bekhit, Ashour, & Guemei, 2005).

Anticonvulsant Properties of Pyrazoline Derivatives

Another research avenue for pyrazoline derivatives, related to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, is their anticonvulsant properties. Studies involving the synthesis of new 2-pyrazoline derivatives and their evaluation in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests have shown that certain compounds possess appreciable anticonvulsant activity, suggesting their potential use in treating seizure disorders (Bhandari, Tripathi, & Saraf, 2013).

Green Synthesis of Pyrazolines and Their Applications

The green synthesis of pyrazolines, which may include derivatives of 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, emphasizes environmentally friendly methods. This approach involves solvent-free reactions to synthesize pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing an efficient and eco-friendly pathway for producing these compounds, which could have various applications in pharmaceuticals and materials science (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Antibacterial and Antioxidant Activities of Pyrazine Derivatives

Research on pyrazine derivatives, including structures akin to 2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine, has demonstrated their potential antibacterial and antioxidant activities. Novel synthetic methods have been developed to produce substituted 2-pyrazoline and 1H-pyrazole derivatives with significant activity against bacterial strains and notable antioxidant properties, indicating their potential for therapeutic applications (Kitawat & Singh, 2014).

Future Directions

The future directions for the study of “2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications in various fields such as medicinal chemistry and material science .

properties

IUPAC Name

2-[1-(2-azidoethyl)pyrazol-4-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7/c10-15-13-3-4-16-7-8(5-14-16)9-6-11-1-2-12-9/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTCJJJLAQLYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CN(N=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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